1,2-Bis(chloromethyl)-4,5-dimethoxybenzene

Description

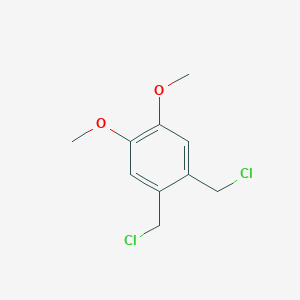

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-bis(chloromethyl)-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOBUTXJMIXYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCl)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449303 | |

| Record name | 1,2-bis(chloromethyl)-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-52-7 | |

| Record name | 1,2-bis(chloromethyl)-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis Chloromethyl 4,5 Dimethoxybenzene

Direct Chloromethylation Approaches

Direct chloromethylation methods are the most common routes to obtaining 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene. These approaches typically involve the reaction of 1,2-dimethoxybenzene (B1683551) with a source of formaldehyde (B43269) and hydrogen chloride.

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.org It involves reacting an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgjk-sci.com This reaction is a type of electrophilic aromatic substitution. alfa-chemistry.com The presence of electron-donating groups, like the methoxy (B1213986) groups in 1,2-dimethoxybenzene, facilitates the reaction. jk-sci.com However, highly activated aromatic compounds can be prone to side reactions, such as the formation of diarylmethane byproducts. wikipedia.orgjk-sci.com

Various sources of formaldehyde can be utilized in the chloromethylation of 1,2-dimethoxybenzene. These include paraformaldehyde, formalin (an aqueous solution of formaldehyde), and 1,3,5-trioxane. wikipedia.orgalfa-chemistry.comdur.ac.uk Paraformaldehyde and hydrogen chloride are the most commonly used reagents. dur.ac.ukgoogle.com 1,3,5-trioxane, a stable cyclic trimer of formaldehyde, can also serve as an anhydrous source of formaldehyde. wikipedia.orgresearchgate.net The reaction is typically carried out by passing hydrogen chloride gas through a mixture of 1,2-dimethoxybenzene and the formaldehyde precursor. google.comthieme-connect.de

For instance, one procedure involves the chloromethylation of 1,2-dimethoxybenzene with paraformaldehyde and concentrated hydrochloric acid in a benzene (B151609) medium at a temperature of 48-70°C. prepchem.com Another example describes the reaction of 1,2-dimethoxybenzene with paraformaldehyde and hydrogen chloride gas in toluene (B28343) at a lower temperature range of 15-20°C. google.com

To improve the efficiency and environmental friendliness of chloromethylation, various catalytic systems have been explored. Ionic liquids have emerged as promising green solvents and catalysts for this reaction. researchgate.netsid.irnih.gov They can offer advantages such as ease of product separation and catalyst recycling. researchgate.netsid.ir For example, chloroaluminate ionic liquids have been used as a medium for the chloromethylation of aromatic compounds with chloromethyl methyl ether. alfa-chemistry.com

Carboxylic acids, such as acetic acid, can also be used as catalysts or co-solvents to enhance the reaction rate and yield. google.comresearchgate.net In one documented process, acetic acid is used as a catalyst in the chloromethylation of 1,2-dimethoxybenzene with paraformaldehyde and hydrogen chloride in toluene. google.com The use of a catalytic amount of a short-chain carboxylic acid is a key feature of this improved process. google.com

| Catalyst/Co-solvent | Reactants | Solvent | Temperature | Yield/Product Distribution |

| Acetic Acid | 1,2-Dimethoxybenzene, Paraformaldehyde, HCl | Toluene | 15-20°C | 57.0% 4-(Chloromethyl)-1,2-dimethoxybenzene, 27.1% unreacted 1,2-Dimethoxybenzene. google.com |

| Zinc Chloride | Benzene, Paraformaldehyde, HCl | None (Benzene is a reactant) | 60°C | 79% Benzyl chloride. thieme-connect.de |

| Ionic Liquid | Toluene, Methanol | 1-butyl-3-methylimidazolium dibutyl phosphate | Not specified | >56% Methoxymethyl benzene. nih.gov |

Analogous Halomethylation Reactions for Related Dimethoxybenzene Structures

Analogous halomethylation reactions, such as bromomethylation, can be applied to dimethoxybenzene structures to yield related compounds. For instance, 2,3-bis(bromomethyl)-1,4-dimethoxybenzene (B96613) has been synthesized, and its structure has been characterized. researchgate.netresearchgate.net The synthesis of 1,4-Bis(bromomethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene has also been reported. researchgate.net These reactions highlight the versatility of halomethylation in functionalizing dimethoxybenzene derivatives.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts. Key factors that influence the outcome of the reaction include temperature, reaction time, and the molar ratio of reactants. dur.ac.ukgoogle.com

Temperature: Lower temperatures are often preferred to reduce the formation of diarylmethane byproducts. dur.ac.uk For example, a process for chloromethylating 1,2-dimethoxybenzene is maintained at a controlled temperature of 15-20°C. google.com

Continuous Addition of Hydrogen Chloride: Continuously passing hydrogen chloride gas through the reaction mixture can help to stabilize the chloromethylating agent. google.com

Catalyst Choice: The choice of catalyst can significantly impact the reaction. While strong Lewis acids are effective, they can also promote side reactions. dur.ac.uk The use of milder catalysts like acetic acid can offer a better balance between reactivity and selectivity. google.com

Isolation and Purification Protocols in Synthetic Chemistry

After the reaction is complete, the desired product, this compound, must be isolated and purified. Standard laboratory procedures are employed for this purpose.

A typical workup involves washing the reaction mixture with water to remove unreacted acids and other water-soluble impurities. google.com The organic layer containing the product is then separated. In some cases, the product may be further purified by recrystallization or chromatography. For instance, after a chloromethylation reaction, the organic layer was washed with water and then the product was analyzed. google.com Due to the thermal sensitivity of some chloromethylated compounds, distillation is not always a suitable purification method. google.com

Chemical Reactivity and Transformation Pathways of 1,2 Bis Chloromethyl 4,5 Dimethoxybenzene

Nucleophilic Substitution Reactions and Derivative Formation

The primary mode of reactivity for 1,2-bis(chloromethyl)-4,5-dimethoxybenzene involves the nucleophilic substitution of its two benzylic chloride groups. These groups are susceptible to displacement by a wide range of nucleophiles, typically through an SN2 mechanism. This reactivity allows for the straightforward introduction of diverse functional groups, making the compound a valuable precursor for numerous derivatives.

The reaction involves the attack of a nucleophile on the electrophilic carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. The presence of the benzene (B151609) ring stabilizes the transition state of this process, facilitating the reaction. Common nucleophiles employed include amines, cyanide ions, alkoxides, and thiolates, leading to the formation of diamines, dinitriles, diethers, and dithioethers, respectively. These reactions are fundamental in elaborating the core structure into more complex molecules, such as those used in the synthesis of pharmaceuticals and specialty materials. lookchem.com For instance, reaction with a primary amine can lead to the formation of a diamine, while reaction with sodium cyanide provides a pathway to dinitrile compounds. google.com

| Nucleophile | Reagent Example | Product Functional Group | Resulting Derivative Class |

| Amine | R-NH₂ | -CH₂-NH-R | Diamine |

| Cyanide | NaCN | -CH₂-CN | Dinitrile |

| Alkoxide | R-O⁻Na⁺ | -CH₂-O-R | Diether |

| Hydroxide (B78521) | NaOH (aq) | -CH₂-OH | Diol |

Generation and Reactivity of o-Quinodimethane Intermediates from Bis(halomethyl)arenes

A significant transformation pathway for 1,2-bis(halomethyl)arenes, including this compound, is their conversion into highly reactive o-quinodimethane (also known as o-xylylene) intermediates. mdpi.com These transient species are not isolated but are generated in situ and immediately trapped, providing a powerful method for the synthesis of polycyclic ring systems. mdpi.com The generation is typically achieved through the dehalogenation of the starting material. mdpi.com

The generation of o-quinodimethanes from α,α'-dihalo-o-xylenes can be accomplished using various methods, including reduction with metals like zinc in an aqueous solution. mdpi.com This dehalogenation process forms the reactive intermediate. However, this reaction is often accompanied by side reactions such as simple reduction of the halide to a methyl group and polymerization of the intermediate. mdpi.com

To enhance the efficiency and yield of subsequent reactions, redox-catalyzed processes have been developed. Research has shown that catalysis with certain transition metal complexes, such as tris(triphenylphosphine)ruthenium(II) dichloride, can significantly improve the desired reaction pathway. mdpi.com The catalyst is believed to form a complex with the intermediate, which may prevent its polymerization and increase its effective lifetime, thereby favoring reactions with other reagents present in the mixture. mdpi.com In the case of the reaction between a dichloride and a dienophile, the use of this ruthenium catalyst increased the yield of the desired cycloadduct to 84% while minimizing side reactions. mdpi.com

Due to their high reactivity, o-quinodimethane intermediates readily undergo polymerization if not generated in the presence of an efficient trapping agent. mdpi.com This process leads to the formation of poly(o-xylylene) structures. When α,α'-dihalo-o-xylenes are treated with a reducing agent like zinc dust in the absence of a suitable dienophile, the primary product is often a polymeric material resulting from the coupling of C-C methylene (B1212753) groups. mdpi.com The use of catalysts that stabilize the intermediate can help to suppress this polymerization pathway. mdpi.com

The most synthetically valuable application of in situ generated o-quinodimethanes is their participation in intermolecular Diels-Alder reactions. mdpi.com As a conjugated diene system, the o-quinodimethane intermediate can react with a dienophile (an alkene or alkyne) to form a six-membered ring, resulting in the construction of a new polycyclic framework. This [4+2] cycloaddition is a one-step, high-yield method for creating complex molecular scaffolds. mdpi.com The reaction is particularly effective with activated dienophiles. For example, o-quinodimethane generated in an aqueous medium can be trapped with N-methylmaleimide to produce a cycloadduct directly. mdpi.com

| Reactants | Conditions | Product Type | Yield | Reference |

| 1,2-Bis(chloromethyl)benzene + N-methylmaleimide | Zn, H₂O, RuCl₂(PPh₃)₃ (cat.) | Diels-Alder Adduct | 84% | mdpi.com |

Conversion to Other Functionalized Aromatic Scaffolds (e.g., Nitrile and Aldehyde Derivatives)

The chloromethyl groups of this compound serve as versatile handles for conversion into other important functional groups, notably nitriles and aldehydes.

The transformation into a dinitrile, specifically 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene, is typically achieved through nucleophilic substitution with a cyanide salt, such as sodium cyanide. To facilitate the reaction between the organic substrate and the aqueous cyanide solution, a phase transfer catalyst is often employed. google.com This method provides a direct route to the dinitrile derivative, which can be a precursor for other functionalities like carboxylic acids or amines.

Conversion to the corresponding dialdehyde (B1249045), 4,5-dimethoxyphthalaldehyde, generally requires a two-step sequence. The first step involves the hydrolysis of the chloromethyl groups to diols via nucleophilic substitution with hydroxide ions. Subsequent oxidation of the resulting diol yields the dialdehyde. Various oxidation methods can be employed for this transformation. This conversion provides access to a valuable aromatic dialdehyde scaffold used in the synthesis of heterocyclic compounds and other complex molecules. sciencemadness.org

Role as a Key Intermediate in Crown Ether and Isoindoline (B1297411) Synthesis

The defined geometry and bifunctional nature of this compound and its bromo-analogue make them important intermediates in the synthesis of macrocyclic and heterocyclic compounds. researchgate.net

In crown ether synthesis, this compound can serve as the aromatic "scaffold" onto which a polyether chain is constructed. The synthesis typically involves a Williamson ether synthesis-type reaction, where the bis(chloromethyl) compound reacts with a polyethylene (B3416737) glycol derivative in the presence of a base. The two chloromethyl groups act as electrophilic sites, reacting with the terminal hydroxyl groups of the glycol to form the macrocyclic ether ring. This approach allows for the creation of benzo-crown ethers with a dimethoxy-substituted aromatic unit. researchgate.nettdl.org

The compound is also a key precursor for the synthesis of substituted isoindolines. researchgate.net In this transformation, this compound is treated with a primary amine (R-NH₂). The amine acts as a dinucleophile, with the nitrogen atom displacing both chloride ions in successive intramolecular nucleophilic substitution reactions. This process efficiently constructs the five-membered heterocyclic ring of the isoindoline system, yielding an N-substituted 5,6-dimethoxyisoindoline. researchgate.netuantwerpen.be

Advanced Applications and Material Science Contributions of 1,2 Bis Chloromethyl 4,5 Dimethoxybenzene Derivatives

Strategic Building Block in Complex Organic Molecule Synthesis

The compound 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene, and its bromo-analogue, serve as crucial starting materials in the synthesis of a variety of complex organic molecules. The two reactive chloromethyl or bromomethyl groups attached to the stable dimethoxybenzene core provide a platform for constructing larger, functionalized structures. Research has shown that the brominated version, 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene, is a valuable reagent for preparing isoindoline (B1297411) compounds and substituted naphthalenes. researchgate.netpharmaffiliates.com Isoindolines are important structural motifs in many biologically active compounds, and having a straightforward method to introduce hydroxyl groups at the 5- and 6-positions via this intermediate is a significant synthetic advantage. researchgate.net

Furthermore, related dimethoxybenzene derivatives with chloromethyl groups are recognized for their versatility as building blocks. lookchem.com For instance, 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene (B3031465) is widely used in research for developing new organic compounds and materials due to its unique structural properties and reactivity. lookchem.com The chloromethyl groups facilitate a variety of chemical transformations, allowing for the synthesis of precursors for specialty chemicals and potential pharmaceutical compounds. lookchem.com An example of this reactivity is the chloromethylation of 1,2-dimethoxy-benzene to produce 1,2-dimethoxy-4-chloromethyl-benzene, an intermediate in the synthesis of 3,4-dimethoxy-benzyl cyanide. prepchem.com The broader class of dimethoxybenzene derivatives are key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral agents. nih.gov

The table below summarizes key reactions and products originating from similar dimethoxybenzene-based building blocks.

| Starting Material | Reagents/Conditions | Product | Application Area |

| 1,2-dimethoxybenzene (B1683551) | 33% HBr in AcOH, paraformaldehyde | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | Synthesis of crown ethers, isoindolines researchgate.net |

| 1,4-dimethoxybenzene | Concentrated HCl, formalin, benzene (B151609) | 2-Chloromethyl-1,4-dimethoxybenzene | Intermediate for phenethylamine (B48288) derivatives mdma.ch |

| 1,2-dimethoxy-benzene | Paraformaldehyde, concentrated HCl, benzene | 1,2-dimethoxy-4-chloromethyl-benzene | Synthesis of 3,4-dimethoxy-benzyl cyanide prepchem.com |

| 1-bromo-2,5-dimethoxybenzene | NaBr, H2SO4, paraformaldehyde | Bromomethylated derivative | Intermediate for further functionalization sciencemadness.org |

Contributions to Polymer and Macromolecular Chemistry

In the realm of material science, derivatives of this compound are instrumental as monomers for the creation of advanced polymers and macromolecules. The bifunctional nature of the molecule, possessing two reactive sites, allows it to undergo polymerization to form long-chain structures with specific properties.

A significant application is in the field of organic electronics. The related compound, 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene, is used in the production of fullerene bisadduct acceptors, which are critical components in the active layer of polymer solar cells. pharmaffiliates.com Similarly, other isomers like 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene serve as monomers for the synthesis of electroluminescent polymers such as MEH-PPV (poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene]). researchgate.net These poly(p-phenylenevinylene) (PPV) polymers are known for their use in organic light-emitting diodes (OLEDs). The synthesis involves the reaction of the bis(chloromethyl) monomer to build the conjugated polymer backbone responsible for the material's electronic and optical properties. researchgate.net The general availability of isomers like 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene further supports their role as foundational materials for researchers in polymer synthesis. sigmaaldrich.comsigmaaldrich.com

The table below details examples of polymers synthesized from related dimethoxybenzene monomers.

| Monomer | Polymer Type | Key Properties/Applications |

| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | Component for fullerene bisadducts | Acceptor materials for polymer solar cells pharmaffiliates.com |

| 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene | Poly(p-phenylenevinylene) (PPV) | Electroluminescence, used in OLEDs researchgate.net |

| Bulky tricyclodecane (TCD) substituted bis(chloromethyl) monomers | TCD-substituted PPVs | High solubility, thermal stability, high luminescence researchgate.net |

Potential in Supramolecular Chemistry and Host-Guest Systems

The rigid and well-defined geometry of the this compound scaffold makes it an excellent candidate for constructing larger, organized assemblies in supramolecular chemistry. This field relies on non-covalent interactions to create complex, functional systems.

A key application demonstrating this potential is the use of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene in the synthesis of crown ether derivatives. researchgate.net Crown ethers are macrocyclic molecules famous for their ability to selectively bind specific cations, acting as the "host" in a host-guest system. The dimethoxybenzene unit can be incorporated as a rigid, aromatic panel within the macrocyclic ring, influencing its size, shape, and binding properties.

The crystal structures of related dimethoxybenzene derivatives provide insight into the intermolecular forces that govern their self-assembly. researchgate.net Studies on compounds like 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) reveal how substituents on the benzene ring direct the crystal packing, leading to organized structures such as herringbone patterns stabilized by C-H···π interactions. researchgate.netnih.gov Understanding these interactions is fundamental to designing new crystalline materials and molecular receptors. The dimethoxybenzene core's ability to participate in and be influenced by these weak interactions underscores its utility as a structural component in the rational design of complex supramolecular architectures. nih.gov

Implications for Environmentally Benign Synthetic Processes

The synthesis and application of this compound and its derivatives also have implications for the development of more environmentally benign chemical processes, often referred to as "green chemistry." Traditional chloromethylation procedures can involve hazardous reagents and produce carcinogenic byproducts like bis-chloromethyl ether. sciencemadness.org

In contrast, modern synthetic methods aim to reduce environmental impact. For example, the synthesis of the closely related 1,2-Bis(chloromethyl)-4,5-dimethylbenzene has been achieved using an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) hexafluorophosphate, as a recyclable catalyst. chemicalbook.com This process allows the catalytic solution to be recovered with a high yield (95%) and reused for subsequent reactions, minimizing waste and avoiding more hazardous materials. chemicalbook.com

This approach aligns with the broader goals of green chemistry, which include the use of alternative solvents and catalysts derived from renewable sources. rsc.orgjournaljpri.com The search for bio-based solvents and biodegradable catalysts is an emerging area of research aimed at making organic synthesis more sustainable. rsc.orgjournaljpri.com By adopting methods like recyclable ionic liquid catalysis for the production of key intermediates like bis(chloromethyl)dimethoxybenzenes, the chemical industry can reduce its environmental footprint. chemicalbook.com

The table below compares a traditional synthesis method with a greener alternative.

| Process | Reagents | Catalyst | Byproducts/Waste | Environmental Impact |

| Traditional Chloromethylation | Formaldehyde (B43269), Concentrated HCl | None | Carcinogenic bis-chloromethyl ether, significant waste sciencemadness.org | High |

| Green Chloromethylation | Paraformaldehyde, Concentrated HCl | Ionic Liquid (recyclable) | Minimal waste, catalyst is recovered and reused chemicalbook.com | Low |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous evidence of the compound's connectivity and substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The two protons on the benzene (B151609) ring are chemically equivalent and are expected to appear as a singlet. The exact chemical shift would be influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing chloromethyl groups.

Methoxy Protons: The six protons of the two equivalent methoxy groups (-OCH₃) would produce a sharp singlet.

Chloromethyl Protons: The four protons of the two equivalent chloromethyl groups (-CH₂Cl) would also yield a singlet.

A conformational investigation of the related compound 1,2-dimethoxybenzene (B1683551) using ¹H NMR in a nematic solvent revealed that the molecule does not exist in a single, fixed conformation. rsc.org Instead, the observed spectroscopic data are an average of multiple, rapidly interconverting conformers. rsc.org This highlights the conformational flexibility that can be expected in this compound as well.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom.

Aromatic Carbons: Three distinct signals are expected for the benzene ring carbons: one for the two carbons bonded to the methoxy groups, one for the two carbons bonded to the chloromethyl groups, and one for the two carbons bearing hydrogen atoms.

Methoxy Carbons: A single signal corresponding to the two equivalent methoxy group carbons.

Chloromethyl Carbons: A single signal for the two equivalent chloromethyl group carbons.

The table below summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of analogous compounds.

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (Ar-H) | ~7.0 | Singlet |

| ¹H | Methoxy (-OCH₃) | ~3.9 | Singlet |

| ¹H | Chloromethyl (-CH₂Cl) | ~4.7 | Singlet |

| ¹³C | Ar-C (C-H) | ~113 | - |

| ¹³C | Ar-C (C-CH₂Cl) | ~130 | - |

| ¹³C | Ar-C (C-OCH₃) | ~149 | - |

| ¹³C | Methoxy (-OCH₃) | ~56 | - |

| ¹³C | Chloromethyl (-CH₂Cl) | ~42 | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound, electron ionization (EI) mass spectrometry would be a common method.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. A key feature would be the isotopic pattern of the molecular ion, which arises from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This results in a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

Fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this compound would likely involve:

Loss of a chlorine radical (Cl•) to form an [M-Cl]⁺ ion.

Loss of a chloromethyl radical (•CH₂Cl) to form an [M-CH₂Cl]⁺ ion.

Formation of a stable tropylium (B1234903) or benzyl-type cation.

Analysis of related compounds, such as 1,2-Bis(chloromethyl)-4,5-dimethylbenzene nist.gov and 2,5-di-tert-Butyl-1,4-dimethoxybenzene nist.gov, provides a basis for predicting these fragmentation patterns. Predicted mass spectrometry data for an isomer, 2,6-bis(chloromethyl)-1,4-dimethoxybenzene, also indicates the expected adducts and their mass-to-charge ratios. uni.lu

| Ion | m/z (for ³⁵Cl) | Description |

| [C₁₀H₁₂Cl₂O₂]⁺ (M⁺) | 234 | Molecular Ion |

| [M+2]⁺ | 236 | Molecular ion with one ³⁷Cl |

| [M+4]⁺ | 238 | Molecular ion with two ³⁷Cl |

| [M-Cl]⁺ | 199 | Loss of a chlorine atom |

| [M-CH₂Cl]⁺ | 185 | Loss of a chloromethyl group |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies are detailed in the table below, based on data from analogous compounds like 1,2-dimethoxybenzene and 1,4-bis(chloromethyl)benzene. nist.govnist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Benzene Ring | 3100-3000 |

| C-H stretch (aliphatic) | -OCH₃, -CH₂Cl | 3000-2850 |

| C=C stretch | Benzene Ring | 1600-1450 |

| C-H bend | -CH₂Cl | ~1440 |

| C-O stretch (aryl ether) | Ar-O-CH₃ | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| C-Cl stretch | -CH₂Cl | 800-600 |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for verifying the purity of this compound and for analyzing reaction mixtures during its synthesis.

Gas Chromatography (GC): Given its likely volatility and thermal stability, GC is a suitable method for purity assessment. The compound would be passed through a capillary column, and its retention time would be characteristic. A pure sample would exhibit a single, sharp peak. The presence of impurities, such as starting materials or side-products, would be indicated by additional peaks. GC can be coupled with a mass spectrometer (GC-MS) to identify these impurities based on their mass spectra. GC data is available for related compounds like 1,2-dimethoxybenzene and 1,2-Bis(chloromethyl)-4,5-dimethylbenzene, underscoring its utility in this chemical class. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis, particularly for less volatile or thermally sensitive compounds. A solution of the compound is pumped through a column packed with a stationary phase. For a nonpolar compound like this compound, reversed-phase HPLC (using a nonpolar stationary phase and a polar mobile phase) would likely be employed. The purity is determined by the area of the main peak relative to the total area of all peaks detected by a UV detector.

Some suppliers of related compounds, such as 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene, explicitly state that the buyer is responsible for confirming the product's purity, highlighting the importance of these analytical techniques for the end-user. sigmaaldrich.com

X-ray Crystallography for Solid-State Molecular Architecture Determination (applicable to analogous compounds)

While specific X-ray crystallographic data for this compound is not widely published, the technique is invaluable for determining the precise three-dimensional arrangement of atoms in the solid state. This method has been applied to numerous analogous dimethoxybenzene derivatives, providing critical insights into their molecular geometry and intermolecular interactions. nih.govresearchgate.net

Studies on similar molecules show that dimethoxybenzene derivatives often crystallize in monoclinic or triclinic systems. nih.govmdpi.com The crystal structure reveals bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the benzene ring. Furthermore, it elucidates how molecules pack in the crystal lattice, which is often stabilized by weak intermolecular forces such as hydrogen bonds and π–π stacking interactions between benzene rings. iucr.org For example, crystallographic analysis of one dimethoxybenzene derivative showed an intermolecular distance of 3.451 Å between the mean planes of the central rings in molecular stacks, indicating π–π interactions. iucr.org This information is crucial for understanding the material's physical properties and for designing new materials with specific solid-state characteristics. nih.govresearchgate.net

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms for 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene

The synthesis of this compound is typically achieved through the chloromethylation of 1,2-dimethoxybenzene (B1683551) (veratrole). This electrophilic aromatic substitution reaction involves treating the electron-rich benzene (B151609) ring with formaldehyde (B43269) and hydrogen chloride. The reaction mechanism proceeds via the in situ formation of a highly electrophilic species from formaldehyde and HCl, which then attacks the aromatic ring. The presence of the two activating methoxy (B1213986) groups directs the substitution to the adjacent 4 and 5 positions. A related procedure for the synthesis of the analogous bromo compound, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, involves the reaction of 1,2-dimethoxybenzene with paraformaldehyde and hydrobromic acid in acetic acid. researchgate.net This suggests a parallel synthetic route for the target chloromethylated compound.

The reactivity of this compound is dominated by the two chloromethyl groups. These benzylic chloride moieties are highly susceptible to nucleophilic substitution reactions (SN2). The chlorine atoms act as effective leaving groups, allowing for their displacement by a wide variety of nucleophiles. This reactivity profile makes the compound a versatile building block in organic synthesis. For instance, the chlorine atoms can be readily substituted by nucleophiles such as amines, thiols, and hydroxide (B78521) ions to introduce new functional groups.

Prospective Directions for Derivatives in Organic Synthesis and Materials Science

The dual reactivity of this compound positions it as a valuable precursor for a range of derivatives with potential applications in both organic synthesis and materials science.

In the realm of organic synthesis , the ability to undergo facile bis-alkylation with various nucleophiles opens avenues for the construction of complex molecular architectures. For example, its bromo-analogue is utilized in the preparation of crown ether derivatives and isoindoline (B1297411) compounds. researchgate.net Similarly, this compound can serve as a key intermediate for the synthesis of novel heterocyclic systems and macrocycles. The dimethoxybenzene core can also be further functionalized, offering a platform for creating a library of substituted aromatic compounds.

In materials science , derivatives of dimethoxybenzene have shown promise in the development of advanced functional materials. For instance, specifically substituted dimethoxybenzene derivatives have been investigated as redox shuttle additives for overcharge protection in lithium-ion batteries. rsc.org The this compound core could be functionalized to produce novel materials with tailored electronic and structural properties. By reacting it with suitable monomers, it could be incorporated into polymers to enhance their thermal stability or introduce specific functionalities. Furthermore, the rigid aromatic core and the flexible side chains that can be introduced make its derivatives interesting candidates for studies in crystal engineering and the development of materials with unique packing structures and solid-state properties. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene?

The synthesis typically involves chloromethylation of a pre-formed dimethoxybenzene precursor. A two-step approach is common:

- Step 1 : Prepare 4,5-dimethoxybenzene derivatives via methylation of catechol analogs using dimethyl sulfate or iodomethane under basic conditions (e.g., K₂CO₃ in acetone) .

- Step 2 : Introduce chloromethyl groups via Friedel-Crafts alkylation. Formaldehyde and HCl gas in the presence of ZnCl₂ (as a Lewis acid) can generate bis(chloromethyl) groups regioselectively at the 1,2-positions. Alternatively, bromomethyl analogs (e.g., 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene) may be synthesized first, followed by halogen exchange with Cl⁻ . Key considerations : Monitor reaction temperature (<50°C) to avoid over-chlorination and byproduct formation.

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 234.00205 (exact mass) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Two singlet peaks for the chloromethyl (–CH₂Cl) groups (δ ~4.5–5.0 ppm) and aromatic protons (δ ~6.8–7.2 ppm).

- ¹³C NMR : Distinct signals for the methoxy (–OCH₃, δ ~55–60 ppm) and chloromethyl carbons (δ ~40–45 ppm).

Q. What safety precautions are critical when handling this compound?

- Carcinogenicity Risk : The bis(chloromethyl) moiety is structurally analogous to bis(chloromethyl) ether, a known carcinogen. Use fume hoods, gloves, and full PPE to minimize inhalation or dermal exposure .

- Reactivity : Chloromethyl groups are electrophilic and may hydrolyze in humid conditions. Store under inert gas (N₂/Ar) at –20°C.

- Waste Disposal : Neutralize with aqueous NaOH (1 M) before disposal to deactivate chlorinated intermediates .

Advanced Research Questions

Q. How can regioselective introduction of chloromethyl groups on the dimethoxybenzene ring be achieved?

Regioselectivity is influenced by the electron-donating methoxy groups at the 4,5-positions, which direct electrophilic substitution to the less hindered 1,2-positions. Strategies include:

- Directed ortho-Metalation : Use a strong base (e.g., LDA) to deprotonate the aromatic ring at specific positions, followed by quenching with ClCH₂OCH₃ .

- Template-Directed Synthesis : Employ steric hindrance from bulky substituents (e.g., tert-butyl groups) to block undesired positions during chloromethylation .

- Catalytic Methods : Zeolites or acidic resins can enhance selectivity by restricting reaction sites .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

Yield discrepancies often arise from:

- Exothermic Reactions : Use controlled addition of reagents (e.g., slow HCl gas introduction) and cooling systems to manage heat.

- Purification Challenges : Optimize column chromatography (e.g., gradient elution with hexane/ethyl acetate) or recrystallization (e.g., using ethanol/water mixtures) to isolate the product efficiently.

- Byproduct Formation : Replace ZnCl₂ with milder Lewis acids (e.g., FeCl₃) to reduce dimerization or polysubstitution .

Q. How do the electronic effects of dimethoxy groups influence reactivity in nucleophilic substitution reactions?

The 4,5-dimethoxy groups activate the aromatic ring via electron donation, increasing the electrophilicity of the chloromethyl (–CH₂Cl) groups. This enhances reactivity in SN2 reactions (e.g., with amines or thiols) but may also lead to:

- Competitive Elimination : Under basic conditions, dehydrohalogenation can form benzyl chloride byproducts. Mitigate by using polar aprotic solvents (e.g., DMF) and lower temperatures .

- Solvent Effects : Dielectric constants of solvents (e.g., DMSO vs. THF) modulate the leaving group’s ability, impacting reaction rates. Experimental Validation : Kinetic studies (e.g., monitoring via ¹H NMR) can quantify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.